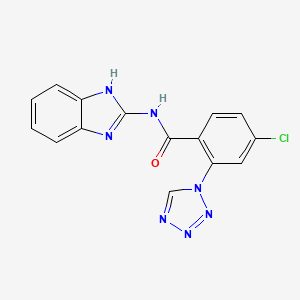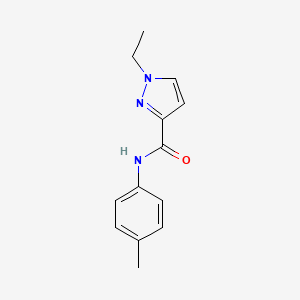![molecular formula C21H18Cl2N2O5S B6055331 2-(2,4-dichlorophenoxy)-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B6055331.png)
2-(2,4-dichlorophenoxy)-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dichlorophenoxy)-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in various physiological processes such as glucose and lipid metabolism, autophagy, and inflammation. A-769662 has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases such as diabetes, cancer, and neurodegenerative disorders.
作用机制
2-(2,4-dichlorophenoxy)-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide activates AMPK by binding to its γ-subunit and allosterically inducing conformational changes that enhance its activity. This leads to the phosphorylation of downstream targets involved in energy metabolism, such as acetyl-CoA carboxylase and glucose transporter 4, resulting in improved glucose uptake, lipid oxidation, and mitochondrial biogenesis.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in different cell types and tissues. In skeletal muscle, this compound increases glucose uptake and fatty acid oxidation, leading to improved insulin sensitivity. In adipose tissue, this compound enhances glucose uptake and lipolysis, resulting in reduced adiposity. In cancer cells, this compound induces apoptosis and inhibits cell proliferation by suppressing the mTOR pathway. In neurodegenerative disorders, this compound enhances autophagy and reduces neuroinflammation, potentially slowing disease progression.
实验室实验的优点和局限性
2-(2,4-dichlorophenoxy)-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide has several advantages for lab experiments, including its ability to activate AMPK in a dose-dependent manner, its specificity for AMPK, and its ability to penetrate cells and tissues. However, this compound also has some limitations, such as its instability in aqueous solutions, its potential for off-target effects, and its potential toxicity at high concentrations.
未来方向
There are several potential future directions for research on 2-(2,4-dichlorophenoxy)-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide. One area of interest is the development of more stable analogs with improved pharmacokinetic properties. Another area of interest is the investigation of the effects of this compound in combination with other drugs or therapies in various diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of this compound in different cell types and tissues.
合成方法
2-(2,4-dichlorophenoxy)-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide can be synthesized through a multi-step process involving the coupling of 2,4-dichlorophenol with 4-aminobenzenesulfonyl chloride, followed by the reaction with 2-methoxyaniline and the subsequent acetylation of the resulting amine with acetic anhydride. The final product can be obtained through purification and isolation using chromatographic techniques.
科学研究应用
2-(2,4-dichlorophenoxy)-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. In diabetes, this compound has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle and adipose tissue. In cancer, this compound has been demonstrated to inhibit cancer cell proliferation and induce apoptosis. In neurodegenerative disorders, this compound has been found to enhance autophagy and reduce neuroinflammation.
属性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[4-[(2-methoxyphenyl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O5S/c1-29-20-5-3-2-4-18(20)25-31(27,28)16-9-7-15(8-10-16)24-21(26)13-30-19-11-6-14(22)12-17(19)23/h2-12,25H,13H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIHFLRTGALAAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(2-fluorobenzyl)-N-methyl-N-[(3-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinamine](/img/structure/B6055250.png)

![2-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}-4,5,6,7-tetrahydro-1,3-benzothiazole](/img/structure/B6055269.png)
![2-[1-(2-fluorobenzyl)-4-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6055282.png)
![3-{3-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-3-oxopropyl}-1H-indole](/img/structure/B6055284.png)

![N,4-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-1,3-oxazole-5-carboxamide](/img/structure/B6055321.png)
![3-[(2-hydroxyphenyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B6055325.png)
![2,2-dichloro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B6055337.png)
![N-ethyl-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(2-methyl-2-propen-1-yl)propanamide](/img/structure/B6055344.png)

![4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B6055360.png)
![2-{1-[(2-phenylethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6055362.png)
![1-(4-ethyl-1-piperazinyl)-3-{4-[(isobutylamino)methyl]-2-methoxyphenoxy}-2-propanol](/img/structure/B6055372.png)
